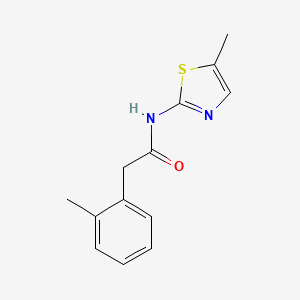![molecular formula C16H16N2O2 B5329790 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has a pyridine ring and a propenyl group attached to it.
Wirkmechanismus
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are proteins that play a role in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide are dependent on its mechanism of action. Its ability to inhibit HDACs has been shown to result in the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its ability to inhibit PTPs has been shown to result in the activation of insulin signaling pathways, which can be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows for the study of specific biological pathways and processes. However, one limitation is that it may not be suitable for in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to study its effects on other enzymes and proteins to gain a better understanding of its mechanism of action. Additionally, its potential toxicity needs to be further investigated to determine its safety for in vivo experiments.
Conclusion
In conclusion, 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide is a benzamide derivative that has potential applications in various fields of scientific research. Its ability to selectively inhibit the activity of certain enzymes and proteins makes it a valuable tool compound for studying biological pathways and processes. Its potential as a drug candidate for the treatment of various diseases warrants further investigation. However, its potential toxicity needs to be further investigated to ensure its safety for in vivo experiments.
Synthesemethoden
The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide involves a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to form the desired benzamide derivative. The final step involves the reaction of the benzamide derivative with 2-methylpropen-1-ol in the presence of a catalyst to form 4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide has found various applications in scientific research. It has been used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been used as a tool compound for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(2)11-20-15-7-5-13(6-8-15)16(19)18-14-4-3-9-17-10-14/h3-10H,1,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHHBACEIALYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)



![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)

![8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5329778.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)